5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420250
InChI: InChI=1S/C11H12O5/c1-13-8-5-7(6-12)9(14-2)11-10(8)15-3-4-16-11/h5-6H,3-4H2,1-2H3
SMILES: COC1=C2C(=C(C(=C1)C=O)OC)OCCO2
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

CAS No.:

Cat. No.: VC13420250

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde -

Specification

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
IUPAC Name 5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Standard InChI InChI=1S/C11H12O5/c1-13-8-5-7(6-12)9(14-2)11-10(8)15-3-4-16-11/h5-6H,3-4H2,1-2H3
Standard InChI Key WHHNWLVBJRHUTE-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C(=C1)C=O)OC)OCCO2
Canonical SMILES COC1=C2C(=C(C(=C1)C=O)OC)OCCO2

Introduction

Structural and Chemical Properties

Molecular Formula and Key Features

  • Molecular Formula: C11H12O5\text{C}_{11}\text{H}_{12}\text{O}_5

  • Molecular Weight: 224.21 g/mol

  • Key Functional Groups:

    • Two methoxy (-OCH3_3) groups at positions 5 and 8.

    • A carbaldehyde (-CHO) group at position 6.

    • A partially saturated 1,4-benzodioxane ring (2,3-dihydro) .

Physicochemical Data

PropertyValue/DescriptionSource
Melting Point50–52°C (estimated)Analogous data
Boiling Point105°C at 15 mmHg (predicted)
Density1.2132 g/cm³ (rough estimate)
SolubilitySoluble in polar organic solvents (e.g., methanol, DCM)
LogP (Partition Coefficient)1.17 (indicative of moderate lipophilicity)

The methoxy groups enhance solubility in organic solvents, while the aldehyde moiety confers reactivity toward nucleophiles, enabling applications in Schiff base formation and condensation reactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 5,8-dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves multistep functionalization of a benzodioxane precursor. A representative pathway includes:

  • Ring-Closure Reaction:

    • Starting with 3,4,5-trihydroxybenzaldehyde (gallic aldehyde), reaction with 1,2-dibromoethane under alkaline conditions forms the 1,4-benzodioxane ring .

    • Example:

      3,4,5-Trihydroxybenzaldehyde+1,2-dibromoethaneKOH2,3-dihydro-1,4-benzodioxine-6-carbaldehyde intermediate\text{3,4,5-Trihydroxybenzaldehyde} + 1,2\text{-dibromoethane} \xrightarrow{\text{KOH}} \text{2,3-dihydro-1,4-benzodioxine-6-carbaldehyde intermediate}
  • Methylation:

    • Selective methylation of hydroxyl groups at positions 5 and 8 using methyl iodide (CH3_3I) or dimethyl sulfate in the presence of a base .

    • Conditions: Anhydrous DMF, potassium carbonate, 60–80°C .

  • Purification:

    • Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) .

Industrial-Scale Considerations

  • Yield Optimization: Patent CN105801556A highlights potassium permanganate as a cost-effective oxidant for analogous aldehydes, achieving yields >90% .

  • Safety: Use of 1,2-dibromoethane requires strict control due to toxicity; alternatives like ethylene carbonate are under investigation .

Applications in Pharmaceutical Research

Antitumor Activity

  • The benzodioxane scaffold is critical in inhibitors like CCT251236, which targets the HSF1 pathway in ovarian carcinoma .

  • Structure-Activity Relationship (SAR):

    • Methoxy groups enhance membrane permeability and metabolic stability .

    • The aldehyde group enables conjugation with amines, forming bioactive Schiff bases (e.g., antitumor agents) .

Anti-Inflammatory Agents

  • Analogues such as (2,3-dihydrobenzo dioxin-6-yl)acetic acid demonstrate potent COX-2 inhibition .

  • Mechanism: The electron-donating methoxy groups stabilize radical intermediates, reducing oxidative stress .

Chemical Probes and Inhibitors

  • Used in the synthesis of p38α MAPK inhibitors, which are relevant in chronic inflammatory diseases .

  • Example:

    5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehydeNH2RSchiff base derivative (IC50=0.2μM)\text{5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde} \xrightarrow{\text{NH}_2\text{R}} \text{Schiff base derivative (IC}_{50} = 0.2\,\mu\text{M)}

Future Directions and Research Gaps

  • Synthetic Improvements: Explore biocatalytic methods for enantioselective synthesis .

  • Therapeutic Exploration: Evaluate efficacy in neurodegenerative models (e.g., Alzheimer’s) due to antioxidant potential .

  • Environmental Impact: Assess biodegradability and ecotoxicity, particularly of brominated byproducts .

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